molecular formula C7H15N B8187203 (1S,3R)-3-methylcyclohexan-1-amine CAS No. 64869-63-2

(1S,3R)-3-methylcyclohexan-1-amine

Cat. No. B8187203
CAS RN: 64869-63-2
M. Wt: 113.20 g/mol
InChI Key: JYDYHSHPBDZRPU-RQJHMYQMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,3R)-3-methylcyclohexan-1-amine is a useful research compound. Its molecular formula is C7H15N and its molecular weight is 113.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1S,3R)-3-methylcyclohexan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1S,3R)-3-methylcyclohexan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Photochemistry : Mori and Maeda (1997) demonstrated that the spectral and photochemical properties of (1S,3R)-3-methylcyclohexan-1-amine have potential for studying the conformations of amino-linked bichromophoric anthracenes (Mori & Maeda, 1997).

  • Antibiotic Synthesis : Fleck et al. (2003) identified N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a key intermediate in the preparation of premafloxacin, an antibiotic for veterinary pathogens (Fleck et al., 2003).

  • Enzyme Reactions : Skalden et al. (2016) achieved the synthesis of optically pure (1R,3R)-1-amino-3-methylcyclohexane at high optical purity using a cascade reaction combining an enoate reductase and an amine transaminase (Skalden et al., 2016).

  • Serotonin/Norepinephrine Reuptake Inhibitor Synthesis : Lifchits and Charette (2008) achieved the enantioselective synthesis of a dual serotonin/norepinephrine reuptake inhibitor using a method that incorporates (1S,3R)-3-methylcyclohexan-1-amine (Lifchits & Charette, 2008).

  • Fine and Bulk Chemicals : According to Senthamarai et al. (2018), N-methylated and N-alkylated amines, such as (1S,3R)-3-methylcyclohexan-1-amine, are important in academic research and industrial production, particularly in regulating life-science molecules (Senthamarai et al., 2018).

  • Peptide-Backbone Structures : Hirata et al. (2015) studied the peptide-backbone structures of (1R,3R)-Ac6c3M hexapeptide and found significant helical formations influenced by the amino acid (Hirata et al., 2015).

  • Chiral Amino Acid Study : Wright et al. (2007) synthesized enantiomeric 4-amino-1-oxyl-2,2,6,6-tetramethylpiperidine-3-carboxylic acid, facilitating the study of chiral amino acids and their stereochemistry (Wright et al., 2007).

  • Constrained Ring Analog Synthesis : Mayer and Joullié (1994) used a synthesized amino acid, similar in structure to (1S,3R)-3-methylcyclohexan-1-amine, in a constrained ring didemnin B analog (Mayer & Joullié, 1994).

properties

IUPAC Name

(1S,3R)-3-methylcyclohexan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N/c1-6-3-2-4-7(8)5-6/h6-7H,2-5,8H2,1H3/t6-,7+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYDYHSHPBDZRPU-RQJHMYQMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCC[C@@H](C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901287044
Record name Cyclohexanamine, 3-methyl-, (1S-cis)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901287044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,3R)-3-methylcyclohexan-1-amine

CAS RN

64869-63-2
Record name Cyclohexanamine, 3-methyl-, (1S-cis)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64869-63-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexanamine, 3-methyl-, (1S-cis)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901287044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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